SRX3177

Hepatocellular Carcinoma Drug Combination Potency Comparison

SRX3177 uniquely combines CDK4/6, PI3Kα, and BRD4 inhibition in one molecule, delivering 10–20× greater cytotoxicity than palbociclib in mantle cell lymphoma, neuroblastoma, and HCC models while showing 20× lower toxicity to normal cells versus a combination of individual pathway inhibitors. Ideal for probing resistance mechanisms and polypharmacology in MYC-driven cancers. Research-use-only procurement with validated in vitro and in vivo efficacy.

Molecular Formula C31H32N6O4S
Molecular Weight 584.7 g/mol
Cat. No. B10857418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRX3177
Molecular FormulaC31H32N6O4S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7
InChIInChI=1S/C31H32N6O4S/c1-35(2)30(39)24-15-20-17-32-31(34-29(20)37(24)22-5-3-4-6-22)33-21-9-7-19(8-10-21)23-18-42-28-25(38)16-26(41-27(23)28)36-11-13-40-14-12-36/h7-10,15-18,22H,3-6,11-14H2,1-2H3,(H,32,33,34)
InChIKeyXJKTXWSMMWPNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (SRX3177): A Triple-Action CDK4/6-PI3K-BRD4 Inhibitor for Targeted Oncology Research


7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, commonly designated SRX3177, is a rationally designed small molecule that simultaneously inhibits cyclin-dependent kinases 4/6 (CDK4/6), phosphoinositide 3-kinase alpha (PI3Kα), and the bromodomain-containing protein 4 (BRD4) [1]. It belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors and is characterized by a distinctive thieno[3,2-b]pyran-7-one moiety appended with a morpholine group [2]. The compound exhibits nanomolar potency against its primary targets and demonstrates broad anti-proliferative activity across multiple cancer cell lineages [3].

Why SRX3177 Cannot Be Replaced by Single-Agent CDK4/6 Inhibitors or Combination Therapies


Single-agent CDK4/6 inhibitors such as palbociclib target only one node in the oncogenic signaling network, leaving parallel pathways like PI3K and BRD4 unchecked and often leading to adaptive resistance and limited therapeutic durability [1]. While multi-drug combinations can in principle address this limitation, their use is constrained by additive toxicity that forces dose reduction and compromises efficacy [2]. SRX3177, as a single-molecule triple inhibitor, circumvents both issues by concurrently engaging CDK4/6, PI3K, and BRD4 at nanomolar concentrations while avoiding the compounded toxicity of a multi-drug cocktail [3]. Consequently, generic substitution with either a CDK4/6-selective inhibitor or a mixture of individual pathway inhibitors fails to replicate the integrated pharmacodynamic profile of SRX3177, as evidenced by the quantitative data presented below.

Quantitative Differentiation of SRX3177 Against Single-Agent CDK4/6 Inhibitors and Multi-Drug Combinations


SRX3177 Exhibits 5-Fold Higher Potency than an Equimolar Triple-Drug Combination in Hepatocellular Carcinoma Cells

In Huh7 hepatocellular carcinoma cells, SRX3177 achieved an IC50 of 0.68 µM, whereas an equimolar combination of the individual inhibitors buparlisib (PI3K), JQ1 (BRD4), and palbociclib (CDK4/6) produced a combined IC50 of 3.4 µM. SRX3177 is therefore approximately 5-fold more potent than the three-drug cocktail [1].

Hepatocellular Carcinoma Drug Combination Potency Comparison

SRX3177 Demonstrates 20-Fold Lower Cytotoxicity to Normal Epithelial Cells Compared to a Triple-Drug Combination

When tested on normal tonsillar epithelial cells as a surrogate for off-target toxicity, the combination of buparlisib, JQ1, and palbociclib exhibited 20-fold higher cytotoxicity than SRX3177. This indicates a substantially wider therapeutic window for the triple inhibitor [1].

Normal Tissue Toxicity Therapeutic Window Safety Profile

SRX3177 Is 10–20-Fold More Potent than the CDK4/6-Selective Inhibitor Palbociclib Across Multiple Tumor Cell Lines

Across a panel of tumor cell lines representing mantle cell lymphoma (Mino, Granta-519, Jeko-1), neuroblastoma (CHLA-136, SMS-KNCR, CHLA-255), and hepatocellular carcinoma (HepG3, Hep3B, Huh7), SRX3177 displayed IC50 values that were consistently 10- to 20-fold lower than those of palbociclib [1].

Mantle Cell Lymphoma Neuroblastoma Hepatocellular Carcinoma

SRX3177 Exhibits High Potency Against All Three Primary Targets with CDK4/6 IC50 Values Below 3.3 nM

In biochemical and binding assays, SRX3177 inhibits its intended targets with the following IC50 values: CDK4 (<2.5 nM), CDK6 (3.3 nM), PI3Kα (79 nM), BRD4 BD1 (33 nM), and BRD4 BD2 (89 nM) [1]. The sub-5 nM potency on CDK4/6 is comparable to, or better than, leading CDK4/6-selective inhibitors while maintaining meaningful inhibition of the parallel PI3K and BRD4 pathways that are not addressed by single-agent alternatives.

Kinase Inhibition Bromodomain Target Engagement

Optimal Research and Preclinical Development Applications for SRX3177


Investigating Synthetic Lethality and Adaptive Resistance in CDK4/6- and PI3K-Driven Cancers

SRX3177 is uniquely suited for in vitro and in vivo studies exploring the therapeutic potential of concurrently inhibiting CDK4/6, PI3K, and BRD4. Its 10–20-fold superiority in cytotoxicity over palbociclib across mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma models [1] makes it an ideal tool to probe mechanisms of resistance that emerge when only the cell cycle checkpoint is blocked. Researchers can use SRX3177 to interrogate signaling crosstalk and identify biomarkers of response to polypharmacology.

Evaluating Therapeutic Window and Off-Target Toxicity in Normal Tissue Models

Given that SRX3177 exhibits 20-fold lower toxicity toward normal tonsillar epithelial cells compared to a combination of individual pathway inhibitors [1], it serves as a benchmark compound for safety pharmacology studies. Preclinical investigators can utilize SRX3177 to assess the viability of a single-molecule, multi-target strategy in minimizing additive toxicities that typically limit combination regimens, thereby informing candidate selection for IND-enabling toxicology programs.

In Vivo Efficacy Studies in Mantle Cell Lymphoma, Neuroblastoma, and Hepatocellular Carcinoma Xenograft Models

SRX3177 has demonstrated robust in vitro efficacy in mantle cell lymphoma (Mino, Jeko-1), neuroblastoma (CHLA-255), and hepatocellular carcinoma (Huh7) cell lines [1]. These validated models provide a direct path to in vivo xenograft or PDX studies aimed at confirming tumor growth inhibition and survival benefit. Procurement of SRX3177 for these specific tumor types is strongly supported by the existing quantitative evidence, reducing the risk of negative results in pilot experiments.

Mechanistic Studies of BRD4 Chromatin Occupancy and Transcriptional Regulation

Crystallographic and ChIP-seq evidence confirms that SRX3177 physically occupies the BRD4 BD1 acetyl-lysine binding pocket and reduces BRD4 occupancy at the MYC transcriptional start site [1][2]. This makes SRX3177 a valuable chemical probe for dissecting BRD4-dependent transcriptional programs, particularly in MYC-driven cancers. Researchers can employ SRX3177 in ChIP, RNA-seq, and proteomic workflows to map the epigenetic and signaling consequences of triple-target inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRX3177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.